Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine
Overview
Description
Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Applications
Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine, and related compounds, have been extensively studied for their chemical synthesis applications. A notable study describes the synthesis of a key intermediate used in the preparation of premafloxacin, an antibiotic for veterinary pathogens, highlighting the compound's role in the development of pharmaceuticals (Fleck et al., 2003). Furthermore, research into the palladium-catalyzed intramolecular amination of C-H bonds at γ and δ positions of picolinamide protected amine substrates has demonstrated the compound's relevance in creating azetidine, pyrrolidine, and indoline compounds (He et al., 2012).
Detection and Analysis Applications
Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine also finds applications in the detection and analysis of various substances. A study highlighted a method for determining aliphatic amines like pyrrolidine in waste water and surface water, showcasing the compound's utility in environmental monitoring (Sacher et al., 1997).
Applications in Organic Chemistry and Catalysis
The compound's role in organic chemistry and catalysis is also significant. Research has shown that amines based on pyrrolidines can catalyze the epoxidation of alkenes, indicating their potential in synthetic chemistry (Aggarwal et al., 2003). Additionally, the synthesis of functionalized pyrroles via catalyst- and solvent-free sequential three-component enamine-azoene annulation using primary aliphatic amines, including pyrrolidines, further demonstrates its versatility (Attanasi et al., 2011).
Biomedical Research
In the field of biomedical research, methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine derivatives have been studied for their pharmacological properties. A study on a novel κ-opioid receptor antagonist, which is structurally related to methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine, provided insights into the potential therapeutic applications of such compounds (Grimwood et al., 2011).
properties
IUPAC Name |
N-methyl-1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-13-12(7-3-2-4-8-12)11-14-9-5-6-10-14/h13H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNXZYFWDLFUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375005 | |
Record name | Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
675602-55-8 | |
Record name | Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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